molecular formula C21H34N4O3S B5567687 1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide

Cat. No. B5567687
M. Wt: 422.6 g/mol
InChI Key: HIQJKHZFDHJIFO-UHFFFAOYSA-N
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Description

The compound “1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a carboxamide group, and a piperidine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine rings, the introduction of the sulfonyl and carboxamide groups, and the attachment of these groups to the appropriate positions on the rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine rings, which are six-membered rings containing one nitrogen atom and five carbon atoms, would be a key feature of the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the sulfonyl group could potentially undergo reactions such as reduction or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Sulfonamides: Drug Development and Applications

Sulfonamide compounds have a significant presence in clinical drugs due to their diverse therapeutic properties. They are part of many clinically used drugs such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cyclooxygenase 2 (COX2) inhibitors. Recent research has emphasized novel sulfonamides' roles in developing selective antiglaucoma drugs, antitumor agents, and diagnostic tools. This includes targeting specific carbonic anhydrase isoforms relevant to tumor environments (CA IX/XII) and exploring their potential in treating other diseases. The ongoing innovation in sulfonamide-based drugs highlights a continuous need for novel compounds with improved selectivity and efficacy in various therapeutic domains, including tumor inhibition and ocular conditions (Carta, Scozzafava, & Supuran, 2012).

Sulfonamides and Kinase Inhibition

The development of sulfonamide compounds as kinase inhibitors presents a significant area of interest. This includes their application in targeting receptor tyrosine kinases involved in cancer progression, indicating their potential in antitumor activity. The exploration of these compounds, including pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, underscores the versatility of sulfonamides in therapeutic interventions against cancer (Carta, Scozzafava, & Supuran, 2012).

Pharmaceutical Impurities and Synthesis

The research on sulfonamide compounds extends into their synthesis processes, highlighting the production of pharmaceutical impurities. This includes studying the synthesis pathways and impurity profiles of drugs like omeprazole, a proton pump inhibitor. Understanding these aspects is crucial for developing more efficient synthesis methods and ensuring the purity of pharmaceutical products (Saini et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, its mechanism of action would involve interacting with specific targets in the body to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and potential for causing harm to the environment .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactions, and investigating its mechanism of action .

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O3S/c1-17-6-4-12-24(15-17)20-10-8-18(9-11-20)14-22-21(26)19-7-5-13-25(16-19)29(27,28)23(2)3/h8-11,17,19H,4-7,12-16H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQJKHZFDHJIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-[4-(3-methylpiperidin-1-yl)benzyl]piperidine-3-carboxamide

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